Rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic heterocyclic compound belonging to the family of azabicyclic compounds. It is also referred to as tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate. This compound is characterized by a molecular weight of 223.30 g/mol and has a melting point ranging from 125 to 130°C. It appears as a white crystalline solid that is soluble in polar solvents such as ethanol and methanol, and it is stable under ambient conditions .
This compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. Studies have shown that it demonstrates antibacterial efficacy against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa. Furthermore, it has antifungal activity against species like Candida albicans and Aspergillus niger. Notably, rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has also been reported to exhibit anticancer effects against various cancer cell lines, including those associated with breast and colon cancers .
The synthesis of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylic acid with tert-butanol in the presence of an acid catalyst. This process yields a racemic mixture of the compound's enantiomers. Characterization methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized product .
Rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has potential applications in various fields:
Research into the interactions of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate with biological targets has revealed its potential as a muscarinic acetylcholine receptor agonist. Further studies are needed to elucidate its precise mechanisms of action on various biological pathways and its interactions with other cellular components.
Several compounds share structural similarities with rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate | Bicyclic heterocycle | Contains an oxygen atom in the bicyclic structure |
| 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid | Bicyclic heterocycle | Lacks the tert-butyl group; more polar |
| Rac-tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane | Bicyclic heterocycle | Contains an amino group instead of a hydroxyl group |
These compounds exhibit varying biological activities and physical properties due to differences in their functional groups and stereochemistry, highlighting the uniqueness of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate within this class of compounds .